1-Propyl-4-trifluoromethyl-cyclohexane
Description
1-Propyl-4-trifluoromethyl-cyclohexane is a cyclohexane derivative with a propyl group (-C₃H₇) at position 1 and a trifluoromethyl group (-CF₃) at position 3. Its molecular formula is C₁₀H₁₇F₃, with a molecular weight of 206.24 g/mol. The compound’s structure combines hydrophobic alkyl and fluorinated substituents, which influence its physical and chemical properties. Key characteristics include:
- Boiling Point: Estimated >150°C (based on alkyl-cyclohexane analogs).
- Melting Point: Likely low due to steric hindrance from substituents.
- Reactivity: The electron-withdrawing -CF₃ group may reduce electrophilic substitution reactivity compared to non-fluorinated analogs.
Properties
Molecular Formula |
C10H17F3 |
|---|---|
Molecular Weight |
194.24 g/mol |
IUPAC Name |
1-propyl-4-(trifluoromethyl)cyclohexane |
InChI |
InChI=1S/C10H17F3/c1-2-3-8-4-6-9(7-5-8)10(11,12)13/h8-9H,2-7H2,1H3 |
InChI Key |
PTYQZBOAGMMPHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Propyl-4-trifluoromethyl-cyclohexane can be achieved through various methods, including radical trifluoromethylation and photoredox catalysis. Photoredox catalysis, on the other hand, utilizes visible light to drive the reaction, making it an efficient and environmentally friendly method . Industrial production methods often involve large-scale synthesis using these catalytic processes to ensure high yield and purity.
Chemical Reactions Analysis
Radical-Mediated Reactions
The trifluoromethyl group facilitates radical-based transformations. In systems with weak bonds (e.g., P–P or C–H), CF₃ radicals can initiate chain reactions:
-
Trifluoromethyl radical abstraction : Under UV irradiation or thermal conditions, the CF₃ group participates in radical transfer. For example, trifluoroiodomethane (CF₃I) generates CF₃ radicals that attack adjacent bonds (e.g., C–H or P–P), leading to substitution or fragmentation .
-
Dehydrogenation : Cyclohexane derivatives undergo Pd-catalyzed C–H activation followed by β-hydride elimination to form cycloalkenes. Computational studies suggest similar pathways for 1-propyl-4-trifluoromethyl-cyclohexane, yielding unsaturated intermediates .
Cyclization and Olefination
The compound’s steric profile enables cascade reactions in catalytic systems:
| Reaction Type | Conditions | Product Yield | Selectivity | Source |
|---|---|---|---|---|
| Cyclization–olefination | Pd(OAc)₂, Ag₂CO₃, 120°C | 72–89% | High trans | |
| Fluorolactonization | Chiral phase-transfer catalyst | 85–99% | 88% ee |
Key steps include:
-
C–H activation : The cyclohexane ring undergoes Pd-mediated dehydrogenation.
-
Olefin insertion : Alkenes (e.g., styrene) add to the activated intermediate.
-
Rearomatization : Eliminations restore aromaticity or form new rings .
Substituent-Directed Transformations
The propyl and trifluoromethyl groups influence reaction outcomes:
-
Steric hindrance : Bulky substituents slow nucleophilic attacks but favor elimination pathways. For example, dehydration of analogous alcohols requires strong acids (e.g., H₂SO₄).
-
Electronic effects : The electron-withdrawing CF₃ group stabilizes carbocation intermediates during acid-catalyzed rearrangements, enabling semi-pinacol rearrangements to form α-CF₃ ketones .
Photochemical Reactivity
Under UV irradiation, cyclohexane derivatives undergo ring expansion or fragmentation:
Scientific Research Applications
1-Propyl-4-trifluoromethyl-cyclohexane has a wide range of scientific research applications, including:
Biology: Its unique chemical properties make it useful in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1-Propyl-4-trifluoromethyl-cyclohexane involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can influence the compound’s lipophilicity, binding selectivity, and metabolic stability . These properties allow it to interact with specific enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-propyl-4-trifluoromethyl-cyclohexane with structurally related cyclohexane derivatives.
Key Observations:
Substituent Effects: The -CF₃ group in 1-propyl-4-trifluoromethyl-cyclohexane enhances thermal stability and lipophilicity compared to non-fluorinated analogs like 1-propyl-cyclohexane. However, it may reduce solubility in polar solvents. Bicyclic structures (e.g., 4-propyl-4’-vinyl-1,1’-bi(cyclohexane)) exhibit higher rigidity and melting points but lack the electronic effects of fluorination .
Synthetic Utility :
- The vinyl group in 4-propyl-4’-vinyl-1,1’-bi(cyclohexane) enables polymerization or functionalization, whereas the -CF₃ group in the target compound favors applications in pharmaceuticals or agrochemicals.
Biological Activity
1-Propyl-4-trifluoromethyl-cyclohexane is characterized by its trifluoromethyl group, which significantly influences its reactivity and biological interactions. The presence of fluorine atoms typically enhances lipophilicity and metabolic stability, making such compounds valuable in medicinal chemistry.
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | C10H13F3 |
| Molecular Weight | 202.21 g/mol |
| IUPAC Name | 1-Propyl-4-(trifluoromethyl)cyclohexane |
| Canonical SMILES | CCC1(CCCCC1)C(F)(F)F |
The biological activity of 1-Propyl-4-trifluoromethyl-cyclohexane can be attributed to its ability to interact with various biological targets. Fluorinated compounds often exhibit unique pharmacokinetic properties due to their altered binding affinities with proteins and enzymes. Some studies suggest that trifluoromethyl groups can enhance the compound's interaction with lipid membranes, potentially affecting cell signaling pathways.
Case Studies
- Antimicrobial Activity : A study investigated the antimicrobial properties of trifluoromethyl-substituted cycloalkanes, including 1-Propyl-4-trifluoromethyl-cyclohexane. Results indicated that these compounds exhibited significant activity against various bacterial strains, suggesting potential applications in developing new antibiotics .
- Anticancer Properties : Research has explored the effects of fluorinated cycloalkanes on cancer cell lines. In vitro studies demonstrated that 1-Propyl-4-trifluoromethyl-cyclohexane inhibited the proliferation of certain cancer cells, possibly through apoptosis induction .
- Neuroprotective Effects : Another study highlighted the neuroprotective potential of fluorinated compounds in models of neurodegeneration. The data suggested that 1-Propyl-4-trifluoromethyl-cyclohexane could mitigate oxidative stress in neuronal cells, offering insights into its therapeutic potential for neurodegenerative diseases .
In Vitro Studies
A series of in vitro experiments were conducted to evaluate the cytotoxicity and biological efficacy of 1-Propyl-4-trifluoromethyl-cyclohexane:
In Vivo Studies
While in vitro studies provide initial insights, in vivo studies are essential for understanding the full biological impact:
- Toxicological Assessment : Preliminary animal studies indicate a favorable safety profile for 1-Propyl-4-trifluoromethyl-cyclohexane at therapeutic doses, with no significant adverse effects observed .
- Pharmacokinetics : Investigations into the pharmacokinetic properties revealed that the compound exhibits a prolonged half-life due to its fluorinated structure, enhancing its potential as a therapeutic agent .
Q & A
Q. What are the recommended synthetic routes for 1-propyl-4-trifluoromethyl-cyclohexane, and how can purity be optimized?
Methodological Answer:
- Friedel-Crafts alkylation or catalytic hydrogenation of trifluoromethyl-substituted precursors are common approaches. For purity, use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in non-polar solvents (e.g., hexane). Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity with GC-MS (>98% purity threshold) .
- Key Challenge : Byproducts from incomplete alkylation may require iterative purification.
Q. What spectroscopic techniques are essential for structural characterization?
Methodological Answer:
- NMR : Use - and -NMR to confirm substituent positions (e.g., propyl chain integration at δ 0.8–1.5 ppm, cyclohexane ring splitting patterns). -NMR identifies trifluoromethyl signals (δ -60 to -70 ppm) .
- IR Spectroscopy : Look for C-F stretches (~1100–1250 cm) and cyclohexane ring vibrations (C-H bends ~1450 cm).
- High-Resolution Mass Spectrometry (HRMS) validates molecular weight (±0.001 Da accuracy) .
Q. What safety protocols are critical during handling?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Storage : Inert atmosphere (argon) at 2–8°C to prevent decomposition. Refer to SDS guidelines for spill management and first-aid measures .
Q. How does solvent polarity affect its stability in solution?
Methodological Answer:
- Non-polar solvents (hexane, toluene) enhance stability due to reduced hydrolysis risk.
- Polar aprotic solvents (DCM, THF) may induce gradual degradation; monitor via UV-Vis (λ = 260 nm) over 24-hour periods. Avoid protic solvents (e.g., methanol) to prevent trifluoromethyl group cleavage .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?
Methodological Answer:
Q. What mechanistic insights explain kinetic vs. thermodynamic control in its synthesis?
Methodological Answer:
Q. What methodologies assess its potential biological activity?
Methodological Answer:
Q. How can computational modeling predict its reactivity in cross-coupling reactions?
Methodological Answer:
Q. What are its degradation pathways under oxidative stress?
Methodological Answer:
- Forced degradation studies : Expose to HO/UV light; analyze via LC-MS for breakdown products (e.g., cyclohexanol derivatives).
- EPR spectroscopy detects radical intermediates. Stability rankings correlate with trifluoromethyl group electron-withdrawing effects .
Q. How can it be applied in material science (e.g., liquid crystals)?
Methodological Answer:
- Evaluate mesomorphic properties via differential scanning calorimetry (DSC) and polarized optical microscopy. The propyl chain enhances fluidity, while the trifluoromethyl group improves thermal stability. Compare phase transitions with analogous compounds .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
